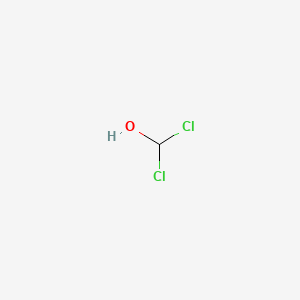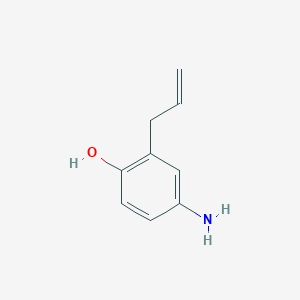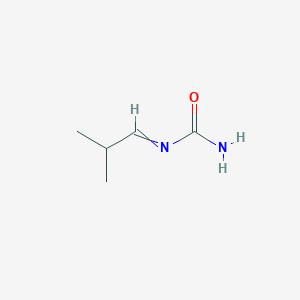
N-(2-Methylpropylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropylidene)urea, also known as isobutylidene diurea, is a derivative of urea. It is a nitrogen-containing compound that has found applications in various fields due to its unique chemical properties. This compound is particularly noted for its role in slow-release fertilizers, where it helps in the gradual release of nitrogen, thereby enhancing the efficiency of nutrient uptake by plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Methylpropylidene)urea can be synthesized through the reaction of isobutyraldehyde with urea. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. One common method involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and resource-efficient processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are common practices to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylpropylidene)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted urea compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropylidene)urea has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which N-(2-Methylpropylidene)urea exerts its effects is primarily through its slow-release properties. In fertilizers, it gradually releases nitrogen, which is then absorbed by plants over an extended period. This slow-release mechanism helps in maintaining a consistent supply of nitrogen, enhancing plant growth and reducing the need for frequent fertilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(2-Methylpropylidene)urea include:
- N,N’-Diisopropylurea
- N,N’-Diethylurea
- N,N’-Dimethylurea
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique slow-release properties. This makes it particularly valuable in agricultural applications where controlled nitrogen release is crucial .
Eigenschaften
CAS-Nummer |
31772-56-2 |
|---|---|
Molekularformel |
C5H10N2O |
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
2-methylpropylideneurea |
InChI |
InChI=1S/C5H10N2O/c1-4(2)3-7-5(6)8/h3-4H,1-2H3,(H2,6,8) |
InChI-Schlüssel |
BPBWQJOFULENOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)

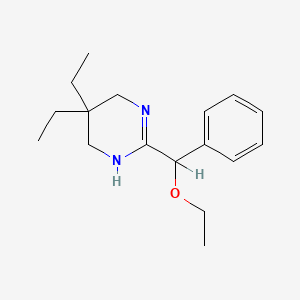
![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
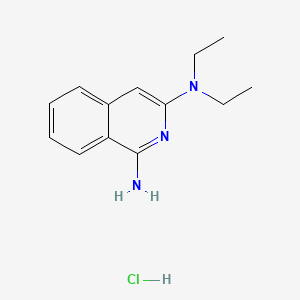

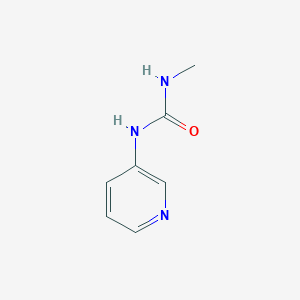

stannane](/img/structure/B14675285.png)
